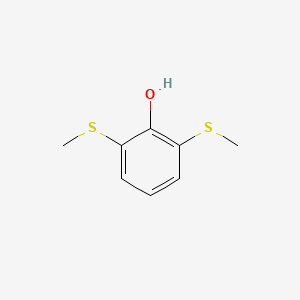
2,6-Bis(methylsulfanyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(methylsulfanyl)phenol is an organic compound with the molecular formula C10H14OS2 It is characterized by the presence of two methylsulfanyl groups attached to the benzene ring at the 2 and 6 positions, and a hydroxyl group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methylsulfanyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2,6-dichlorophenol with sodium methylthiolate under basic conditions. The reaction proceeds via the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar nucleophilic aromatic substitution process. The reaction conditions are optimized to ensure high yield and purity of the product. This involves the use of high-purity reagents, controlled temperature, and pressure conditions to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the original sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Original sulfides.
Substitution: Brominated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
2,6-Bis(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Bis(methylsulfanyl)phenol involves its interaction with various molecular targets. The hydroxyl group and the methylsulfanyl groups play a crucial role in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its biological activity is attributed to its ability to interact with cellular components, leading to the modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Commonly used in the production of plastics and resins.
Bisphenol S: An alternative to Bisphenol A with similar applications.
Bisphenol F: Used in the production of epoxy resins.
Uniqueness
2,6-Bis(methylsulfanyl)phenol is unique due to the presence of the methylsulfanyl groups, which impart distinct chemical properties compared to other bisphenols.
Propriétés
Numéro CAS |
90033-57-1 |
|---|---|
Formule moléculaire |
C8H10OS2 |
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
2,6-bis(methylsulfanyl)phenol |
InChI |
InChI=1S/C8H10OS2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3 |
Clé InChI |
XTFWJPDPOBWEFE-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=CC=C1)SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
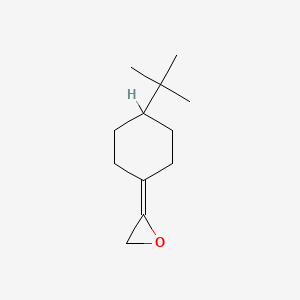
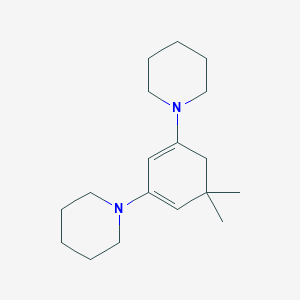
![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
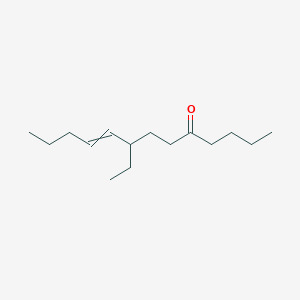


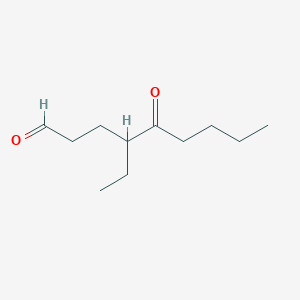
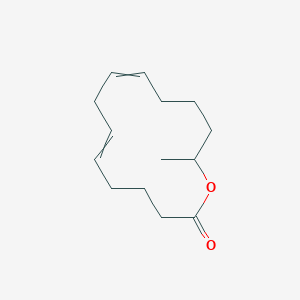
![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)

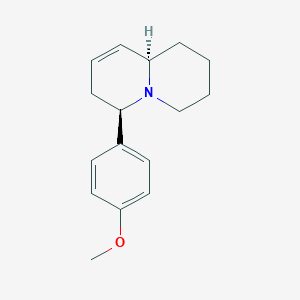
![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
